

Topic: Structure-Activity Relationship (SAR) of Fluorinated N-Methyl Acetamides

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *2-((5-Bromo-2-fluorophenyl)
(methyl)amino)acetamide*

Cat. No.: *B13363356*

[Get Quote](#)

Foreword: The Strategic Imperative of Fluorine in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, few elements have had as profound an impact as fluorine. Its strategic incorporation into drug candidates has become a cornerstone of lead optimization, transforming molecules with moderate potential into potent, selective, and metabolically robust therapeutics.[1][2] The unique physicochemical properties of fluorine—its small van der Waals radius (1.47 Å), high electronegativity (3.98 on the Pauling scale), and the strength of the C-F bond—allow it to exert powerful effects on a molecule's biological profile.[3] These effects are not monolithic; they are a nuanced interplay of electronic modulation, conformational control, and metabolic shielding.[4][5]

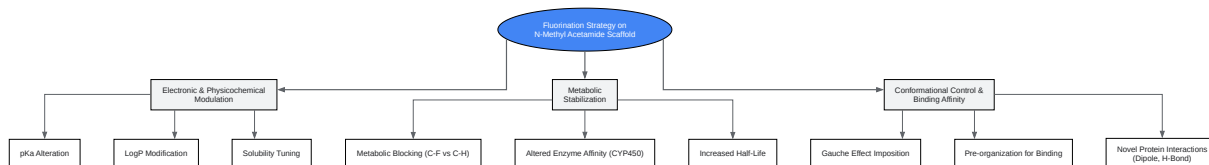
This guide focuses on the intersection of this powerful atomic tool with a simple, yet versatile scaffold: the N-methyl acetamide. This motif is a common feature in a wide array of biologically active compounds.[6][7] By systematically introducing fluorine into the N-methyl acetamide core, we can generate a rich dataset to explore and understand the fundamental principles of bio-molecular interactions. As a senior application scientist, my objective is not merely to present data, but to illuminate the causality behind the observations—to move from what works

to why it works. This document is structured to guide researchers through the rationale, execution, and interpretation of SAR studies for this important class of compounds.

Section 1: The Foundational Pillars of Fluorine's Influence

Before dissecting the specific SAR of fluorinated N-methyl acetamides, it is crucial to understand the fundamental mechanisms by which fluorine modulates molecular properties. These effects are highly context-dependent but can be broadly categorized into three areas.

- **Electronic and Physicochemical Modulation:** Fluorine's intense electron-withdrawing inductive effect can drastically alter the pKa of nearby functional groups.[4] For an N-methyl acetamide derivative, fluorination on the acetyl or N-methyl group can decrease the basicity of the amide nitrogen, influencing its hydrogen bonding capabilities and overall solubility. Furthermore, fluorine substitution can increase lipophilicity (LogP), which can enhance membrane permeability and oral bioavailability, though excessive lipophilicity can also be detrimental.[1][8]
- **Metabolic Stability:** A common strategy in drug design is to replace a metabolically labile C-H bond with a much stronger C-F bond.[9] This "metabolic blocking" can significantly hinder oxidative metabolism by cytochrome P450 enzymes, prolonging the half-life of a drug.[4][10] The rationale is not simply bond strength, but also how fluorination alters the molecule's affinity for the metabolizing enzyme's active site.[9]
- **Conformational Control and Binding Affinity:** Fluorine substitution can impose specific conformational preferences on a molecule through stereoelectronic effects, such as the gauche effect, where polar C-F bonds influence dihedral angles relative to other polar groups.[4][11] This can pre-organize a ligand into its bioactive conformation, reducing the entropic penalty of binding to its target protein and thereby increasing affinity.[1] The polarized C-F bond can also participate in favorable dipole-dipole or orthogonal multipolar interactions within a protein's binding pocket, further enhancing potency.[4][12]

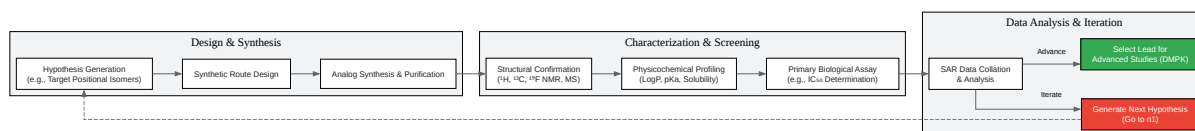


[Click to download full resolution via product page](#)

Core principles of fluorine's impact on drug-like molecules.

Section 2: The SAR Playbook: Synthesis and Analysis

A robust SAR study is built on a systematic and logical workflow. It begins with the synthesis of a focused library of analogs and proceeds through rigorous analytical and biological evaluation.



[Click to download full resolution via product page](#)

Iterative workflow for a systematic SAR study.

Experimental Protocol: Synthesis of a Mono-fluorinated N-Methyl Acetamide Analog

This protocol provides a representative method for synthesizing N-(4-fluorophenyl)-N-methyl-2-fluoroacetamide, a model compound for SAR studies. The causality for this two-step approach is efficiency and control: first establishing the core amide, then introducing the α -fluoro group, which can be challenging to incorporate from the start.

Objective: To synthesize N-(4-fluorophenyl)-N-methyl-2-fluoroacetamide.

Materials:

- 4-Fluoro-N-methylaniline
- 2-Bromoacetyl chloride
- Potassium fluoride (spray-dried)
- Tetrabutylammonium bromide (TBAB)
- Acetonitrile (anhydrous)
- Dichloromethane (DCM)
- Triethylamine
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography

Step 1: Synthesis of 2-Bromo-N-(4-fluorophenyl)-N-methylacetamide

- Rationale: This step forms the non-fluorinated acetamide precursor. Triethylamine is used as a base to quench the HCl byproduct of the acylation.

- Dissolve 4-fluoro-N-methylaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under a nitrogen atmosphere.
- Cool the reaction mixture to 0 °C in an ice bath.
- Add 2-bromoacetyl chloride (1.1 eq) dropwise over 15 minutes, maintaining the temperature below 5 °C.
- Allow the reaction to warm to room temperature and stir for 4 hours.
- Monitor reaction completion via Thin Layer Chromatography (TLC).
- Quench the reaction by adding saturated sodium bicarbonate solution.
- Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield the bromo-intermediate.

Step 2: Nucleophilic Fluorination

- Rationale: This is a classic Finkelstein-type reaction where a harder nucleophile (fluoride) displaces bromide. Spray-dried KF is used for its high surface area and reactivity, and TBAB acts as a phase-transfer catalyst to improve the solubility and nucleophilicity of the fluoride anion in the organic solvent.^[13]
- In a flask, combine the bromo-intermediate from Step 1 (1.0 eq), spray-dried potassium fluoride (3.0 eq), and TBAB (0.1 eq).
- Add anhydrous acetonitrile and heat the mixture to 80 °C under a nitrogen atmosphere.
- Stir vigorously for 12-18 hours. Monitor reaction progress by TLC or ¹⁹F NMR.
- After cooling to room temperature, filter the reaction mixture to remove inorganic salts.
- Concentrate the filtrate under reduced pressure.

- Redissolve the residue in DCM, wash with water, dry over anhydrous magnesium sulfate, and concentrate.
- Purify the final product by silica gel column chromatography to yield N-(4-fluorophenyl)-N-methyl-2-fluoroacetamide.

Experimental Protocol: Characterization by ^{19}F NMR Spectroscopy

Objective: To confirm the identity and purity of the fluorinated product.

Rationale: ^{19}F NMR is an exceptionally powerful tool for analyzing fluorinated compounds. Its high sensitivity, wide chemical shift range, and the 100% natural abundance of the ^{19}F isotope provide a clean, unambiguous signal for each unique fluorine environment in the molecule, free from background interference.^{[14][15]}

- Sample Preparation: Dissolve ~5-10 mg of the purified product in 0.6 mL of a deuterated solvent (e.g., CDCl_3). Add a small amount of an internal standard with a known ^{19}F chemical shift if precise quantification is needed.
- Instrument Setup: Use a standard NMR spectrometer equipped with a broadband or fluorine-specific probe.
- Acquisition Parameters:
 - Experiment: A standard 1D ^{19}F experiment, often with proton decoupling ($^{19}\text{F}\{^1\text{H}\}$) to simplify the spectrum into singlets.
 - Frequency: Set the transmitter frequency to the appropriate value for ^{19}F on the given spectrometer.
 - Spectral Width: Use a wide spectral width (e.g., >250 ppm) to ensure all potential fluorine signals are captured.
 - Relaxation Delay (d1): Set to 1-2 seconds for qualitative analysis.
- Data Analysis:

- Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform.
- Reference the spectrum (e.g., to external CFCl_3 at 0 ppm).
- Interpretation: For the target compound, expect two distinct signals: one for the aromatic fluorine and another for the aliphatic fluorine of the fluoroacetyl group. The splitting pattern (if proton-coupled) and chemical shifts are diagnostic of the structure. For example, the $-\text{CH}_2\text{F}$ fluorine will appear as a triplet due to coupling with the adjacent protons.

Section 3: Interpreting the SAR Data: A Case Study

To illustrate the process of SAR analysis, consider the following hypothetical dataset for a series of fluorinated N-methyl acetamide analogs designed as inhibitors for a target kinase.

Quantitative SAR Data

Compound	R ¹ (Acetyl Group)	R ² (Aromatic Group)	LogP	Kinase IC ₅₀ (nM)	Microsomal Stability (t _{1/2} , min)
1	-CH ₃	-Ph	2.1	1500	5
2	-CH ₂ F	-Ph	2.3	450	25
3	-CHF ₂	-Ph	2.5	150	48
4	-CF ₃	-Ph	2.8	180	>60
5	-CH ₃	-Ph-(4-F)	2.4	200	8
6	-CH ₂ F	-Ph-(4-F)	2.6	75	35
7	-CH ₂ F	-Ph-(2-F)	2.6	950	32

Causality-Driven Analysis

- Impact of α -Fluorination (Compounds 1-4):
 - Observation: Progressively fluorinating the acetyl methyl group from mono- (2) to di- (3) to tri- (4) results in a stepwise increase in potency and metabolic stability. LogP also

increases as expected.

- Causality & Insight: The monofluoromethyl group in 2 likely acts as a metabolic shield for the α -carbon, significantly improving the half-life over the parent compound 1.[4] The difluoromethyl group in 3 further enhances this effect and provides a significant boost in potency. This suggests the $-\text{CHF}_2$ group may be acting as a hydrogen bond donor or engaging in favorable dipolar interactions in the active site. The trifluoromethyl group in 4 maximizes metabolic stability but shows slightly reduced potency compared to 3, indicating that while lipophilicity and stability are high, the optimal electronic or steric profile for binding may have been surpassed.[16]
- Impact of Aromatic Fluorination (Compound 5 vs. 1):
 - Observation: Adding a single fluorine to the 4-position of the phenyl ring (5) dramatically improves potency (1500 nM to 200 nM) with a minimal effect on metabolic stability.
 - Causality & Insight: The 4-fluoro substituent is likely interacting with a specific residue in the binding pocket, perhaps through a favorable hydrogen bond or dipole-dipole interaction, leading to a significant increase in binding affinity.[17] Its limited impact on the half-life suggests the primary site of metabolism for compound 1 is likely the acetyl methyl group, not the aromatic ring.
- Synergistic Effects and Positional Isomerism (Compounds 6 & 7):
 - Observation: Combining the two beneficial modifications (α -fluoro and 4-fluoro-phenyl) in compound 6 results in the most potent analog (75 nM) with good metabolic stability. However, moving the aromatic fluorine to the 2-position (ortho) in compound 7 is highly detrimental to activity.
 - Causality & Insight: Compound 6 demonstrates a positive synergistic effect where both fluorination sites contribute favorably. The dramatic loss of activity in 7 is a classic example of the importance of positional isomerism.[17] The ortho-fluorine likely introduces a steric clash within the binding site or forces the phenyl ring into an unfavorable conformation for binding, overriding the benefits of the α -fluorination.

Conclusion from Case Study: The SAR exploration reveals that α -monofluorination is key for metabolic stability, while a 4-fluoro substituent on the aromatic ring is critical for binding

potency. The difluoromethyl group offers the best single-point modification for potency. The lead candidate for further optimization would be Compound 6, which successfully combines the most advantageous features identified.

References

- Fluorine in drug discovery: Role, design and case studies. (n.d.). Google.
- O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. *Journal of Fluorine Chemistry*, 129(9), 759-769. Retrieved February 17, 2026, from [\[Link\]](#)
- Andricopulo, A. D., & Montanari, C. A. (2005). Structure-activity relationships for the design of small-molecule inhibitors. *Mini-Reviews in Medicinal Chemistry*, 5(6), 585-593. Retrieved February 17, 2026, from [\[Link\]](#)
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. *Science*, 317(5846), 1881-1886. Retrieved February 17, 2026, from [\[Link\]](#)
- Taylor, R. E. (2008). The many roles for fluorine in medicinal chemistry. *Journal of Medicinal Chemistry*, 51(15), 4449-4461. Retrieved February 17, 2026, from [\[Link\]](#)
- Andricopulo, A. D., & Montanari, C. A. (2005). Structure-Activity Relationships for the Design of Small-Molecule Inhibitors. *Mini Reviews in Medicinal Chemistry*, 5(6), 585-593. Retrieved February 17, 2026, from [\[Link\]](#)
- Structure-Activity Relationships for the Design of Small-Molecule Inhibitors. (2005, June 1). Bentham Science. Retrieved February 17, 2026, from [\[Link\]](#)
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. *Journal of Enzyme Inhibition and Medicinal Chemistry*, 22(5), 527-540. Retrieved February 17, 2026, from [\[Link\]](#)
- Andricopulo, A. D., & Montanari, C. A. (2005). Structure-Activity Relationships for the Design of Small-Molecule Inhibitors. *Mini-Reviews in Medicinal Chemistry*, 5(6), 585-593. Retrieved February 17, 2026, from [\[Link\]](#)
- Bhattarai, P., Trombley, J. D., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. *Journal of*

Medicinal Chemistry. Retrieved February 17, 2026, from [\[Link\]](#)

- Bhattarai, P., Trombley, J. D., & Altman, R. A. (2026, January 21). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. *Journal of Medicinal Chemistry*. Retrieved February 17, 2026, from [\[Link\]](#)
- Structure and conformational dynamics of fluorine-containing drugs. (n.d.). *World Pharma Today*. Retrieved February 17, 2026, from [\[Link\]](#)
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. *Journal of Medicinal Chemistry*, 58(21), 8315–8359. Retrieved February 17, 2026, from [\[Link\]](#)
- Bohl, C. E., & G. A. Webb. (2012). Synthesis, structure, and biological applications of α -fluorinated β -amino acids and derivatives. *Helvetica Chimica Acta*, 95(11), 2135-2151. Retrieved February 17, 2026, from [\[Link\]](#)
- α -Fluoro amide frame containing biologically active compounds. (n.d.). *ResearchGate*. Retrieved February 17, 2026, from [\[Link\]](#)
- Charkhian, S., & Keller, B. G. (2024). Fluorinated Protein–Ligand Complexes: A Computational Perspective. *Journal of Physical Chemistry B*, 128(25), 5437–5449. Retrieved February 17, 2026, from [\[Link\]](#)
- Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (2024, January 19). *ACS Omega*. Retrieved February 17, 2026, from [\[Link\]](#)
- Roy, B., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. *Journal of the Indian Chemical Society*, 100(6), 100984. Retrieved February 17, 2026, from [\[Link\]](#)
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2026, January 6). *ChemRxiv*. Retrieved February 17, 2026, from [\[Link\]](#)
- Application of ^{19}F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. (n.d.). *Hindawi*. Retrieved February 17, 2026, from [\[Link\]](#)

- Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. (n.d.). ScienceDirect. Retrieved February 17, 2026, from [\[Link\]](#)
- Weaver, R. J., & Graham, M. A. (2025, August 6). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. *Expert Opinion on Drug Metabolism & Toxicology*. Retrieved February 17, 2026, from [\[Link\]](#)
- Sarkar, N., et al. (2021). Computational studies reveal Fluorine based quinolines to be potent inhibitors for proteins involved in SARS-CoV-2 assembly. *Journal of Biomolecular Structure and Dynamics*, 39(12), 4381-4393. Retrieved February 17, 2026, from [\[Link\]](#)
- van der Velden, N. S., et al. (2021). Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation. *Bioconjugate Chemistry*, 32(6), 1146-1153. Retrieved February 17, 2026, from [\[Link\]](#)
- Charkhian, S., & Keller, B. G. (2024, June 17). Fluorinated Protein–Ligand Complexes: A Computational Perspective. *The Journal of Physical Chemistry B*. Retrieved February 17, 2026, from [\[Link\]](#)
- Synthesis and biological activity of polyfluorinated p-aminosalicylic acids and their amides. (2025, August 5). ResearchGate. Retrieved February 17, 2026, from [\[Link\]](#)
- New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). Royal Society of Chemistry. Retrieved February 17, 2026, from [\[Link\]](#)
- Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Retrieved February 17, 2026, from [\[Link\]](#)
- Gauthier, J. (n.d.). Fluorine NMR as a tool for Analysis of Fluorinated Compounds in the Environment. University of Toronto. Retrieved February 17, 2026, from [\[Link\]](#)
- Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved February 17, 2026, from [\[Link\]](#)

- Huston, C. D., et al. (2020). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. *ACS Infectious Diseases*, 6(11), 3058-3073. Retrieved February 17, 2026, from [\[Link\]](#)
- Salwiczek, M., et al. (2007). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. *Journal of the American Chemical Society*, 129(50), 15573-15580. Retrieved February 17, 2026, from [\[Link\]](#)
- Computational study finds fluorine in flatland. (2021, April 20). *Chemistry World*. Retrieved February 17, 2026, from [\[Link\]](#)
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2024, February 22). *MDPI*. Retrieved February 17, 2026, from [\[Link\]](#)
- The Synthesis and Chemistry of N-Methylacetamide Explained. (2026, January 24). *Gallochem*. Retrieved February 17, 2026, from [\[Link\]](#)
- Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. (2024, June 27). *Journal of Medicinal Chemistry*. Retrieved February 17, 2026, from [\[Link\]](#)
- van der Velden, N. S., et al. (2021). Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation. *Radboud Repository*. Retrieved February 17, 2026, from [\[Link\]](#)
- N-Methylacetamide. (n.d.). *PubChem*. Retrieved February 17, 2026, from [\[Link\]](#)
- Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. (n.d.). *The Innovation*. Retrieved February 17, 2026, from [\[Link\]](#)
- Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. (2023, May 15). *International Union of Crystallography*. Retrieved February 17, 2026, from [\[Link\]](#)
- Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. (2020, March 25). *Organic Letters*. Retrieved February 17, 2026, from [\[Link\]](#)

- New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. (2023, April 15). Archives of Pharmacy Practice. Retrieved February 17, 2026, from [[Link](#)]
- Microwaves-assisted solvent-free synthesis of N-acetamides by amidation or aminolysis. (2025, August 6). ResearchGate. Retrieved February 17, 2026, from [[Link](#)]
- Banks, R. E., Haszeldine, R. N., & Lalu, J. P. (1966). N-fluoro-compounds. Part I. Synthesis of N-fluoro-compounds by direct fluorination of aqueous substrates. Journal of the Chemical Society C: Organic, 1514. Retrieved February 17, 2026, from [[Link](#)]
- van der Velden, N. S., et al. (2021). Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation. Bioconjugate Chemistry, 32(6), 1146-1153. Retrieved February 17, 2026, from [[Link](#)]
- Structure Activity Relationship of N-Substituted Phenylidihydropyrazolones Against Trypanosoma cruzi Amastigotes. (2021, April 29). Frontiers in Chemistry. Retrieved February 17, 2026, from [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- [4. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem](#) [aifchem.com]
- [5. Applications of Fluorine in Medicinal Chemistry - PubMed](#) [pubmed.ncbi.nlm.nih.gov]
- [6. Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay - PubMed](#) [pubmed.ncbi.nlm.nih.gov]

- [7. archivepp.com \[archivepp.com\]](#)
- [8. researchgate.net \[researchgate.net\]](#)
- [9. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [10. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [11. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [12. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [13. Synthesis, structure, and biological applications of \$\alpha\$ -fluorinated \$\beta\$ -amino acids and derivatives - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [14. Structure and conformational dynamics of fluorine-containing drugs \[worldpharmatoday.com\]](#)
- [15. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia \[en.wikipedia.org\]](#)
- [16. Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [17. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [Topic: Structure-Activity Relationship (SAR) of Fluorinated N-Methyl Acetamides]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13363356/docs#topic-structure-activity-relationship-sar-of-fluorinated-n-methyl-acetamides>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)